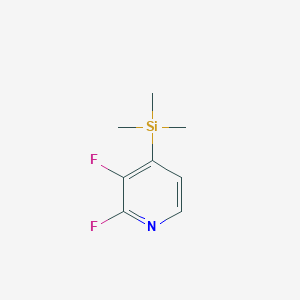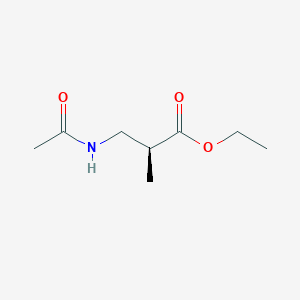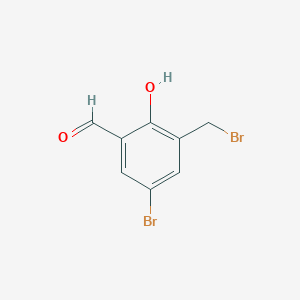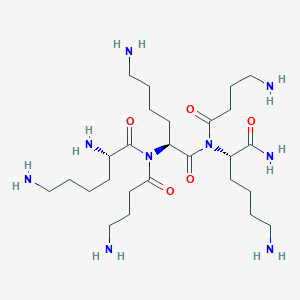
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism by which L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar structural features.
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysine: A related compound with one fewer aminobutanoyl group.
Uniqueness
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is unique due to its specific sequence and the presence of multiple aminobutanoyl groups
Properties
CAS No. |
882171-27-9 |
|---|---|
Molecular Formula |
C26H53N9O5 |
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[4-aminobutanoyl-[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]-N-(4-aminobutanoyl)hexanamide |
InChI |
InChI=1S/C26H53N9O5/c27-14-4-1-9-19(32)25(39)35(23(37)13-8-18-31)21(11-3-6-16-29)26(40)34(22(36)12-7-17-30)20(24(33)38)10-2-5-15-28/h19-21H,1-18,27-32H2,(H2,33,38)/t19-,20-,21-/m0/s1 |
InChI Key |
XDSQYNSEBOLSKK-ACRUOGEOSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
Canonical SMILES |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
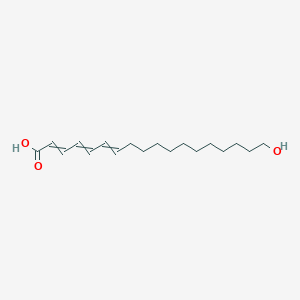
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
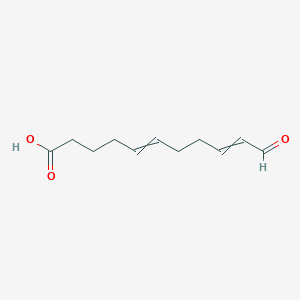
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
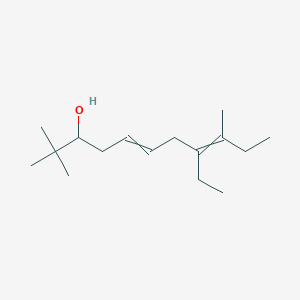


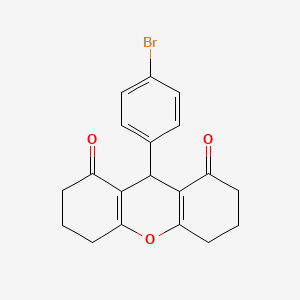
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)
